5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours. This reaction produces intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . Another method involves the reaction of isatin-β-thiosemicarbazone with allyl bromide in a mixture of NaOH–H2O–DMSO .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an iron chelator, which can be used in cancer therapy.
Medicine: Studied for its antiproliferative activity against cancer cells, showing promising results in vitro.
Mechanism of Action
The mechanism of action of 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol involves its ability to bind to specific molecular targets. For instance, it has been shown to selectively bind to ferrous ions, which can inhibit cancer cell proliferation by depleting intracellular iron levels . This compound also induces apoptosis in cancer cells through the mitochondria pathway, as evidenced by the upregulation of proteins like Bax and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Contains an ethyl group and a thiol group, offering different chemical properties.
Uniqueness
5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol is unique due to its specific hydroxyl group, which allows for distinct interactions with molecular targets, particularly in biological systems. This hydroxyl group also influences its chemical reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazino[5,6-b]indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-14-7-5-3-2-4-6(7)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMSIOGTIXPOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NNC(=O)N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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